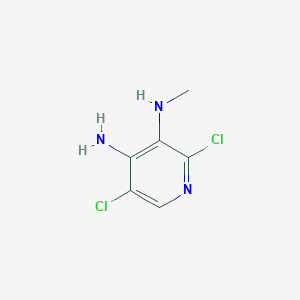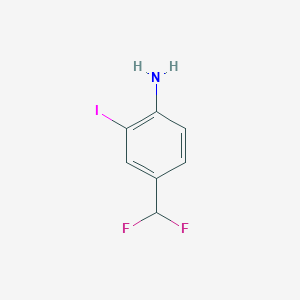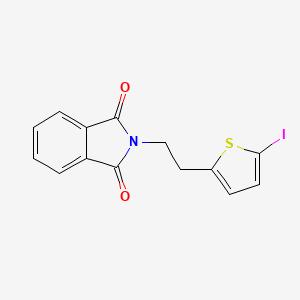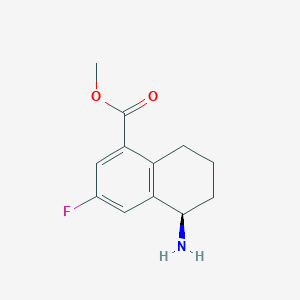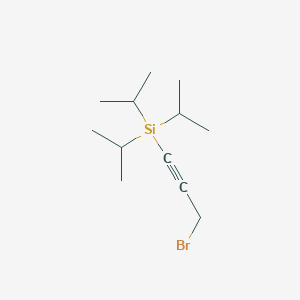![molecular formula C21H19Cl2N3O4 B15224534 N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, ketones, and aromatic rings, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: This can be achieved by reacting 2,6-dichloroaniline with an appropriate acyl chloride or anhydride under basic conditions.
Introduction of the isoindolinone moiety: This step may involve the reaction of the intermediate with phthalic anhydride or a similar compound.
Final coupling: The final product is obtained by coupling the intermediate with N-methylbutanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
化学反应分析
Types of Reactions
N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the amide or ketone functional groups.
Reduction: Reduction reactions could target the ketone or amide groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
属性
分子式 |
C21H19Cl2N3O4 |
|---|---|
分子量 |
448.3 g/mol |
IUPAC 名称 |
N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide |
InChI |
InChI=1S/C21H19Cl2N3O4/c1-25(12-17(27)24-19-15(22)8-4-9-16(19)23)18(28)10-5-11-26-20(29)13-6-2-3-7-14(13)21(26)30/h2-4,6-9H,5,10-12H2,1H3,(H,24,27) |
InChI 键 |
MULAQLOZZOZFKO-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


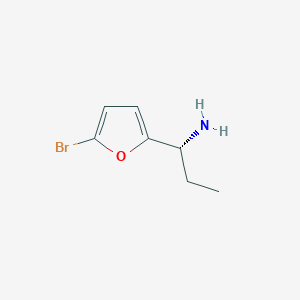
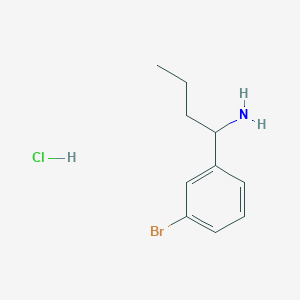
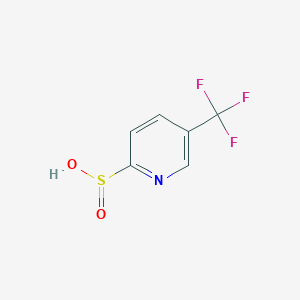
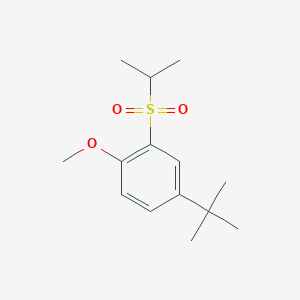
![2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B15224468.png)


